![molecular formula C10H8BrNO B2842846 8-Bromo-5-methoxyisoquinoline CAS No. 521313-45-1](/img/structure/B2842846.png)
8-Bromo-5-methoxyisoquinoline
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Overview
Description
Scientific Research Applications
Synthesis and Antitumor Activity
Methoxy-indolo[2,1‐a]isoquinolines, including derivatives similar to 8-Bromo-5-methoxyisoquinoline, have been synthesized and tested for cytostatic activity in vitro. Notably, certain derivatives exhibited significant inhibition of cell proliferation in leukemia and mammary tumor cells, highlighting their potential in antitumor research (Ambros, Angerer, & Wiegrebe, 1988).
Cytotoxic Activity Against Cancer Cells
Aminoisoquinoline-5,8-quinones bearing α-amino acids moieties, synthesized from compounds structurally related to 8-Bromo-5-methoxyisoquinoline, were evaluated for cytotoxic activity against cancer cell lines. The study revealed that the location and structure of the amino acid fragment in these compounds significantly affect their cytotoxic effects, with some compounds exhibiting moderate to high activity (Valderrama et al., 2016).
Synthesis and Evaluation of Aminoquinones for Antitumor Activity
Similar to 8-Bromo-5-methoxyisoquinoline, the synthesis of various isoquinolinequinones and their substitution products with amino and alkylamino groups was explored. These compounds displayed moderate to high potency against human tumor cell lines, including gastric adenocarcinoma and bladder carcinoma, suggesting their potential as antitumor agents (Delgado et al., 2012).
Antiparasitic Activities
Compounds from the 8-aminoquinoline class, to which 8-Bromo-5-methoxyisoquinoline is structurally related, have been evaluated for their antiparasitic activity. Studies demonstrate efficacy against various parasites, such as malaria, pneumocystis pneumonia, and Leishmania, while also highlighting reduced hematotoxicity in certain enantiomers (Nanayakkara et al., 2008).
Phototoxicity Reduction in Fluoroquinolone Agents
Research on fluoroquinolones with methoxy groups at the 8 position, similar to 8-Bromo-5-methoxyisoquinoline, has shown that these modifications can significantly reduce phototoxicity. This is particularly relevant in the development of safer antibacterial agents, as demonstrated in studies with mice (Marutani et al., 1993).
Safety And Hazards
The safety data sheet of 5-Bromo-8-methoxyisoquinoline suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
8-bromo-5-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGUNYMDWPMTEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CN=CC2=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-methoxyisoquinoline |
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